molecular formula C20H20N2O3S B298284 (2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B298284
M. Wt: 368.5 g/mol
InChI Key: JXGDXAIMFOLLLC-ORZNGPHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as EMPT, is a thiazolidinone derivative that has shown promising results in scientific research. This compound has attracted the attention of researchers due to its potential therapeutic applications in various fields, including cancer treatment, anti-inflammatory agents, and antimicrobial agents.

Mechanism of Action

The mechanism of action of (2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the inhibition of various enzymes and proteins involved in cell proliferation and inflammation. (2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. Additionally, (2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation.
Biochemical and Physiological Effects:
(2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been found to have several biochemical and physiological effects. In vitro studies have shown that (2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are essential for programmed cell death. Additionally, (2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of (2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is its high potency and selectivity towards cancer cells, making it a promising candidate for cancer treatment. Additionally, (2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been found to have low toxicity towards normal cells, reducing the risk of adverse effects. However, the synthesis of (2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is a complex process that requires expertise and precision, making it challenging to obtain a high yield of pure product.

Future Directions

Future research on (2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one could focus on the development of novel synthesis methods that are more efficient and scalable. Additionally, further studies could investigate the potential of (2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one as a combination therapy with other anticancer agents to enhance its efficacy. Furthermore, research could focus on the development of (2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one analogs with improved potency and selectivity towards cancer cells. Finally, future studies could investigate the potential of (2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one as a therapeutic agent for various inflammatory and infectious diseases.

Synthesis Methods

The synthesis of (2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one involves a multistep process that starts with the reaction of 3-methyl-2-thioxo-1,3-thiazolidin-4-one with 3-ethoxy-4-methoxybenzaldehyde in the presence of a catalyst. The resulting intermediate is then subjected to a condensation reaction with aniline to yield the final product. The synthesis of (2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is a complex process that requires expertise and precision to obtain a high yield of pure product.

Scientific Research Applications

(2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been the subject of extensive scientific research due to its potential therapeutic applications. Several studies have shown that (2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has a significant cytotoxic effect on cancer cells, making it a promising candidate for cancer treatment. Additionally, (2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been found to exhibit anti-inflammatory and antimicrobial activities, making it a potential candidate for the treatment of various inflammatory and infectious diseases.

properties

Product Name

(2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

(5E)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-3-methyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2O3S/c1-4-25-17-12-14(10-11-16(17)24-3)13-18-19(23)22(2)20(26-18)21-15-8-6-5-7-9-15/h5-13H,4H2,1-3H3/b18-13+,21-20?

InChI Key

JXGDXAIMFOLLLC-ORZNGPHRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)C)OC

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C)OC

Origin of Product

United States

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